molecular formula C19H24N4O2S B4303440 (4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B4303440
M. Wt: 372.5 g/mol
InChI Key: SSJRWRQRCLPCIS-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-4-{1-[(3-isopropoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound featuring a benzothiazole ring fused with a pyrazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzothiazole-2-amine with an appropriate aldehyde to form an intermediate Schiff base. This intermediate is then reacted with a pyrazolone derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts such as p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-4-{1-[(3-isopropoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amine derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-4-{1-[(3-isopropoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to reduced inflammation or cancer cell proliferation . The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzothiazol-2-yl)-4-{1-[(3-isopropoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of a benzothiazole ring with a pyrazolone moiety, providing a versatile scaffold for various chemical modifications and applications. Its specific functional groups allow for targeted interactions in medicinal chemistry and materials science, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-(3-propan-2-yloxypropyl)carbonimidoyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12(2)25-11-7-10-20-13(3)17-14(4)22-23(18(17)24)19-21-15-8-5-6-9-16(15)26-19/h5-6,8-9,12,22H,7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJRWRQRCLPCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCCOC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
(4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
(4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
Reactant of Route 4
(4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
Reactant of Route 5
(4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
Reactant of Route 6
(4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

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